3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione
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Overview
Description
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione is a complex organic compound that features a brominated furo[3,2-b]pyridine moiety attached to a piperidine-2,6-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromofuro[3,2-b]pyridin-2-yl)methanol
- 5-Bromofuro[2,3-b]pyridin-2-yl)methanol
- 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a brominated furo[3,2-b]pyridine moiety with a piperidine-2,6-dione structure sets it apart from other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H9BrN2O3 |
---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
3-(6-bromofuro[3,2-b]pyridin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-6-3-9-11(14-4-6)8(5-18-9)7-1-2-10(16)15-12(7)17/h3-5,7H,1-2H2,(H,15,16,17) |
InChI Key |
DCPABTIWUBIIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2N=CC(=C3)Br |
Origin of Product |
United States |
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